Galantide (M15)

Description

The neuropeptide galanin is involved in a wide array of physiological processes, including neurotransmission, hormone secretion, and pain perception. The development of pharmacological tools to modulate the galanin system has been crucial to understanding its functions. Galantide (M15) emerged as one of the first and most widely used galanin receptor antagonists, allowing for the elucidation of the roles of galanin in various physiological and pathological conditions. By blocking the effects of galanin, Galantide has helped to reveal the underlying mechanisms of the galanin system in the brain and peripheral tissues. For instance, it has been used to demonstrate galanin's involvement in the regulation of the release of neurotransmitters such as acetylcholine and hormones like growth hormone and vasopressin nih.govnih.govresearchgate.net.

Galantide (M15) is a notable example of a chimeric peptide, a molecule constructed by combining portions of different parent peptides to achieve novel properties. It is composed of the N-terminal fragment of galanin (1-13) linked to the C-terminal fragment of Substance P (5-11) amide. This design was a strategic approach to create a molecule that could bind to galanin receptors without activating them, thereby acting as an antagonist. The development of Galantide was a significant milestone as it provided researchers with a much-needed tool to probe the galanin system. Its creation paved the way for the design of other chimeric peptide ligands targeting G protein-coupled receptors.

It is important to note that Galantide's effects can be tissue-specific, and it can exhibit partial agonist or even full agonist activity in some systems, such as in certain smooth muscle preparations nih.govnih.gov. This highlights the complexity of its interactions with different galanin receptor subtypes and signaling pathways.

Galantide (M15) has been employed in a variety of research paradigms to investigate the functions of the galanin system. These methodologies can be broadly categorized into in vivo and in vitro approaches.

In vivo studies have utilized Galantide to explore the behavioral and physiological effects of blocking galanin signaling in living organisms. Common approaches include:

Behavioral Studies: Researchers have administered Galantide to animal models to study the role of galanin in behaviors such as learning, memory, feeding, and sexual behavior. For example, studies have shown that intracerebroventricular injection of Galantide can stimulate sexual behavior in male rats, suggesting a physiological inhibitory role for endogenous galanin in this process nih.gov.

Hormone Release Assays: By administering Galantide and measuring subsequent changes in hormone levels, scientists have investigated the influence of the galanin system on endocrine function. For instance, Galantide has been shown to inhibit the pulsatile release of growth hormone in rats nih.gov. It has also been demonstrated to prevent the inhibitory effects of galanin on vasopressin release researchgate.net.

Microdialysis: This technique allows for the in vivo sampling of neurotransmitters from specific brain regions. Galantide has been used in conjunction with microdialysis to demonstrate that it can block the galanin-evoked release of acetylcholine in the striatum nih.gov.

In vitro studies have employed Galantide to examine the molecular and cellular mechanisms of galanin receptor function. Key methodologies include:

Receptor Binding Assays: These assays are used to determine the affinity of ligands for their receptors. Competitive binding studies have shown that Galantide can displace radiolabeled galanin from its binding sites, confirming its interaction with galanin receptors nih.gov.

Electrophysiology: This technique is used to study the electrical properties of cells and tissues. Galantide has been used in electrophysiological experiments to block the effects of galanin on neuronal excitability.

Isolated Tissue Preparations: The effects of Galantide have been studied on isolated tissues, such as smooth muscle strips from the gastrointestinal tract, to characterize its agonist and antagonist properties in different physiological contexts nih.govnih.gov.

The following table summarizes some of the key research findings obtained using Galantide (M15):

The following table provides information on the compounds mentioned in this article:

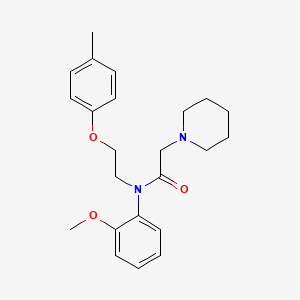

Structure

3D Structure

Properties

Molecular Formula |

C23H30N2O3 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C23H30N2O3/c1-19-10-12-20(13-11-19)28-17-16-25(21-8-4-5-9-22(21)27-2)23(26)18-24-14-6-3-7-15-24/h4-5,8-13H,3,6-7,14-18H2,1-2H3 |

InChI Key |

VQUPYGXNBXITAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN(C2=CC=CC=C2OC)C(=O)CN3CCCCC3 |

Origin of Product |

United States |

Synthesis and Structural Elucidation in Research

Peptide Synthesis Methodologies for Galantide (M15)

The synthesis of a peptide like Galantide, which consists of a specific sequence of amino acids, is a precise, multi-step process. Modern peptide synthesis is dominated by solid-phase techniques, though solution-phase methods remain relevant for specific applications.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides in a laboratory setting. chempep.com This technique involves building the peptide chain sequentially while one end is attached to an insoluble solid support, typically small polymer beads. chempep.com The process begins with the C-terminal amino acid of the target peptide being anchored to the resin. The synthesis then proceeds by adding one amino acid at a time in the C-terminal to N-terminal direction. chempep.com

Key to this process is the use of temporary protecting groups on the N-terminus of each amino acid to be added. The two most prominent SPPS chemistries are named for these protecting groups:

Fmoc (9-fluorenylmethoxycarbonyl) SPPS: This is the most widely used method today. The Fmoc group is stable in acidic conditions but is removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. chempep.com

Boc (tert-butyloxycarbonyl) SPPS: In this classical approach, the Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA). chempep.com

Each cycle of amino acid addition involves deprotecting the N-terminus of the growing peptide chain on the resin, followed by the coupling of the next protected amino acid. This cycle is repeated until the desired sequence, such as that of Galantide, is complete. chempep.com The primary advantage of SPPS is that excess reagents and by-products can be easily washed away after each step, which simplifies purification and allows for high yields. chempep.comnih.gov Once the synthesis is finished, the peptide is cleaved from the solid support using a strong acid, which also removes any permanent protecting groups from the amino acid side chains. nih.gov

Solution-phase peptide synthesis, also known as liquid-phase synthesis, is the classical method where the entire synthesis process occurs in a solution. chempep.com Unlike SPPS, the growing peptide chain is not attached to a solid support, requiring purification of the intermediate peptide after each coupling step. While this can be more time-consuming and labor-intensive for long peptides, solution-phase synthesis is highly scalable and remains useful for the large-scale industrial production of peptides. chempep.comresearchgate.net

Hybrid approaches may also be employed, where peptide fragments are synthesized separately using SPPS and then joined together in a solution. This strategy can be effective for producing very long peptides or proteins. For a peptide of Galantide's size (20 amino acids), SPPS is the most likely and efficient method of synthesis in a research context. nih.govinnopep.com

Structural Design Principles of Chimeric Galanin Analogues, including Galantide (M15)

Galantide (M15) is a prime example of a chimeric peptide, a molecule engineered by combining fragments of different parent peptides to generate novel biological activity. The design of Galantide was a rational process aimed at creating the first-ever galanin receptor antagonist. nih.govfrontiersin.org

The native neuropeptide galanin is a 29 or 30-amino acid peptide whose biological activity is primarily mediated by its N-terminal portion. frontiersin.org Extensive research has shown that the first 13 to 15 amino acids of galanin are crucial for binding to and activating galanin receptors (GalR). frontiersin.orgsb-peptide.com This N-terminal fragment, Galanin(1-13), is highly conserved across different species, underscoring its functional importance. frontiersin.org In designing Galantide, researchers leveraged this knowledge by using Galanin(1-13) as the "address" component, responsible for targeting and recognizing galanin receptors. nih.govfrontiersin.org This fragment on its own has been shown to act as a high-affinity receptor antagonist in certain tests. sb-peptide.com

To create a potent antagonist, the Galanin(1-13) fragment was chemically linked to a fragment of another bioactive peptide. nih.gov In the case of Galantide (M15), the C-terminal portion is derived from Substance P, specifically the fragment corresponding to amino acids 5-11 (Substance P 5-11). nih.govfrontiersin.orgnih.gov The fusion of these two specific fragments resulted in a chimeric peptide with high affinity for galanin receptors. nih.gov This strategic combination yielded the first reported galanin antagonist, demonstrating that integrating fragments from different neuropeptides can produce molecules with entirely new pharmacological profiles. nih.govfrontiersin.org

| Component | Parent Peptide | Amino Acid Sequence | Primary Function in Chimera |

|---|---|---|---|

| N-Terminal Fragment | Galanin | Galanin(1-13) | Targets and binds to galanin receptors nih.govfrontiersin.orgsb-peptide.com |

| C-Terminal Fragment | Substance P | Substance P(5-11) | Contributes to the antagonist properties of the molecule nih.govfrontiersin.org |

Analytical Techniques for Structural Characterization in Peptide Research

Following synthesis, it is imperative to verify the identity, purity, and structural integrity of the peptide. A range of analytical techniques is employed for the comprehensive characterization of synthetic peptides like Galantide. nih.gov

High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing the purity of a synthesized peptide. ijsra.netresearchgate.netintertek.com Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities and truncated sequences based on hydrophobicity. The result is a chromatogram where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. intertek.com

Mass Spectrometry (MS): Mass spectrometry is essential for confirming that the synthesized peptide has the correct molecular weight. ijsra.netresearchgate.netresolvemass.ca Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the peptide, and the mass spectrometer then measures its mass-to-charge ratio, allowing for precise molecular weight determination. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence. intertek.com

Amino Acid Analysis (AAA): This technique verifies the amino acid composition of the peptide. resolvemass.ca The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. The resulting ratios are compared to the theoretical composition based on the peptide's sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and conformation of the peptide in solution. ijsra.netintertek.comresolvemass.ca While complex, it is a powerful tool for understanding the spatial arrangement of atoms within the molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of a peptide (e.g., alpha-helix, beta-sheet content). ijsra.netresearchgate.netintertek.com This method is particularly useful for assessing whether the peptide adopts a defined conformation in solution.

| Technique | Purpose | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantitative measure of peptide purity ijsra.netintertek.com |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight and amino acid sequence verification intertek.comresolvemass.ca |

| Amino Acid Analysis (AAA) | Compositional Verification | Ratio of constituent amino acids resolvemass.ca |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed 3D structure and conformation in solution ijsra.netintertek.com |

| Circular Dichroism (CD) Spectroscopy | Secondary Structure Analysis | Information on alpha-helical and beta-sheet content ijsra.netintertek.com |

Molecular Pharmacology and Receptor Interaction Studies of Galantide M15

Galanin Receptor Subtype Affinity and Selectivity

Galantide exhibits high affinity for all three galanin receptor subtypes, although its binding characteristics can vary. It has been shown to recognize two classes of galanin binding sites in rat hypothalamic membranes, with dissociation constants (KD) of less than 0.1 nM and approximately 6 nM. medchemexpress.com Another study reported an IC50 of approximately 0.1 nM for displacing 125I-labeled galanin in membranes from the rat ventral hippocampus, midbrain, and spinal cord. nih.gov

While generally considered non-selective, some studies suggest subtle differences in its interaction with the receptor subtypes. For instance, analysis of displacement curves in rat striatal membranes indicated that Galantide recognizes two classes of galanin binding sites. nih.gov This suggests a complex interaction with different receptor populations or conformations.

Below is an interactive table summarizing the binding affinities of Galantide (M15) for the different galanin receptor subtypes from various studies.

| Receptor Subtype | Reported Affinity (KD or IC50) | Tissue/System | Reference |

| Galanin Receptors (unspecified) | IC50 ≈ 0.1 nM | Rat ventral hippocampus, midbrain, spinal cord membranes | nih.gov |

| Galanin Receptors (unspecified) | KD < 0.1 nM and ~6 nM | Rat hypothalamus membranes | medchemexpress.com |

| Galanin Receptors (unspecified) | IC50 = 1.0 nM | Mouse pancreatic islets | medchemexpress.com |

This table is based on available data and may not be exhaustive. Affinity values can vary depending on the experimental conditions and tissue preparation.

The functional activity of Galantide is notably context-dependent, exhibiting both antagonist and partial agonist effects depending on the tissue and the specific galanin receptor subtype being studied.

Antagonism in the Pancreas and Central Nervous System (CNS): In many systems, Galantide acts as a potent galanin receptor antagonist. For example, it blocks the inhibitory effects of galanin on the evoked release of acetylcholine in the hippocampus. nih.gov Similarly, it antagonizes the galanin-mediated inhibition of glucose-induced insulin (B600854) secretion from pancreatic islets. medchemexpress.comnih.gov In the CNS, it has been shown to block the neuronal actions of galanin in the hippocampus, locus coeruleus, and spinal cord. nih.gov

Agonism in Gastrointestinal Smooth Muscle: In contrast to its antagonist activity in the CNS and pancreas, Galantide can exhibit agonist properties in other tissues. For instance, in rat isolated fundus strips, Galantide elicits concentration-dependent contractions, indicating an agonist effect on gastrointestinal smooth muscle. nih.gov The mechanism of this contractile effect is complex, potentially involving both direct interaction with galanin binding sites and activation of tachykinin receptors. nih.gov

Partial Agonist Activity: There is also evidence for Galantide having partial agonist activity. In some experimental models, while it antagonizes the effects of galanin, it can also produce a smaller, galanin-like effect on its own. For example, in mudpuppy parasympathetic neurons, Galantide inhibits the voltage-dependent Ba2+ current, similar to galanin, but with a lower maximal inhibition of approximately 40%. medchemexpress.com

This dual activity profile underscores the complexity of Galantide's interaction with galanin receptors and suggests that its functional outcome is determined by the specific receptor subtype expression and the downstream signaling pathways present in a given cell or tissue.

Receptor Binding Dynamics of Galantide (M15)

The binding of Galantide to galanin receptors is characterized by high affinity and reversibility. nih.gov Studies using radioligand binding assays have demonstrated that Galantide can fully displace 125I-labeled galanin from its binding sites in various brain regions. nih.govnih.gov The Hill coefficient for these displacement curves has been reported to be between 0.4 and 0.5, which deviates from the unity seen with galanin itself. nih.gov This suggests a complex binding interaction, possibly indicating that Galantide recognizes multiple binding sites or induces a different conformational state in the receptor compared to the endogenous ligand. nih.gov

Structure-Activity Relationship (SAR) Investigations of Galantide (M15) and Analogues

The unique pharmacological properties of Galantide are a direct result of its chimeric structure, which combines key elements from two different neuropeptides.

The N-terminal portion of galanin is crucial for its biological activity, with the first 15 amino acids being highly conserved across species. nih.govfrontiersin.org This N-terminal fragment, galanin(1-15), is known to be biologically active. nih.govnih.gov Galantide incorporates the N-terminal (1-13) fragment of galanin, which is responsible for its high-affinity binding to galanin receptors. nih.govfrontiersin.orgnih.gov Structure-activity studies have shown that galanin fragments such as galanin(1-15) are active in various models. nih.govnih.gov The C-terminal part of galanin is thought to protect the N-terminal active fragment from proteolytic degradation. ibmc.msk.ru

Galantide is a chimeric peptide composed of galanin(1-13) linked to the substance P fragment (5-11). nih.govnih.gov This design was intended to create a ligand that could bind to galanin receptors via the galanin fragment while the substance P fragment would modulate its functional activity, leading to antagonism. nih.gov The fusion of these two peptide fragments results in a molecule that binds with high affinity to galanin receptors but fails to induce the full conformational change required for receptor activation in many systems, thus acting as an antagonist. nih.gov However, as noted earlier, this chimeric structure can also lead to partial agonism or even full agonism in specific tissues, highlighting the nuanced effects of combining peptide fragments on receptor interaction and signaling. nih.gov

Comparative SAR with Other Chimeric Galanin Analogues (e.g., M32, M35, M40, C7)

The development of Galantide (M15) as the first high-affinity galanin receptor antagonist spurred the creation of a series of chimeric galanin analogues. frontiersin.org These analogues, including M32, M35, M40, and C7, were synthesized by conjugating the N-terminal galanin fragment (1-13) to other bioactive peptide fragments. frontiersin.org This approach aimed to explore and refine the structure-activity relationships (SAR) governing ligand interaction with galanin receptors, leading to compounds with varied pharmacological profiles. A comparative analysis of these analogues reveals key insights into the molecular requirements for receptor binding and functional activity.

All these chimeric peptides retain the essential N-terminal galanin(1-13) sequence, which is crucial for high-affinity binding to galanin receptors. The primary structural difference among them lies in the C-terminal peptide fragment that is attached. This C-terminal modification significantly influences their pharmacological properties, including their binding affinity for different galanin receptor subtypes and their functional activity as antagonists, partial agonists, or even full agonists in different tissues.

Structural Composition of Chimeric Galanin Analogues

The foundational structure for this series of chimeric peptides is the N-terminal fragment of galanin, typically residues 1-13. This core component is responsible for the initial recognition and binding to galanin receptors. The distinct pharmacological profiles of each analogue emerge from the unique C-terminal extensions.

| Compound | N-Terminal Fragment | C-Terminal Fragment |

| Galantide (M15) | Galanin(1-13) | Substance P(5-11) amide |

| M32 | Galanin(1-13) | Neuropeptide Y(25-36) amide |

| M35 | Galanin(1-13) | Bradykinin(2-9) amide |

| M40 | Galanin(1-13) | Pro-Pro-(Ala-Leu)₂-Ala amide |

| C7 | Galanin(1-13) | Spantide amide |

Comparative Binding Affinities

These chimeric analogues generally exhibit high affinity for galanin receptors, often comparable to or even exceeding that of native galanin in certain preparations. frontiersin.org However, their affinity can vary depending on the receptor subtype and the tissue being examined.

M40, for instance, binds with high affinity to galanin binding sites in membranes from the hippocampus, hypothalamus, and spinal cord, with IC₅₀ values ranging from 3 to 15 nM. nih.gov Similarly, C7 demonstrates a very high affinity, with an IC₅₀ of 0.2 nM in rat hypothalamic membranes, which is even higher than that of native porcine galanin(1-29) (IC₅₀ = 0.8 nM). In the same study, M40 had an IC₅₀ of 15 nM. nih.gov M35 also shows high-affinity binding, with reported Kᵢ values of 0.11 nM for the human GalR1 and 2.0 nM for the human GalR2. frontiersin.org Galantide (M15) itself binds with an IC₅₀ of approximately 0.1 nM to galanin binding sites in membranes from various rat brain regions and the spinal cord.

The following table summarizes some of the reported binding affinities for these chimeric analogues. It is important to note that these values are collated from different studies and experimental conditions may vary.

| Compound | Receptor/Tissue | Binding Affinity (IC₅₀/Kᵢ/Kₒ) |

| Galantide (M15) | Rat brain and spinal cord membranes | ~0.1 nM (IC₅₀) |

| M35 | Human GalR1 | 0.11 nM (Kᵢ) frontiersin.org |

| Human GalR2 | 2.0 nM (Kᵢ) frontiersin.org | |

| Rin m 5F cell membranes | 0.3 nM (Kₒ) and 0.52 µM (Kₒ) researchgate.net | |

| M40 | Rat hypothalamic membranes | 15 nM (IC₅₀) nih.gov |

| Rat hippocampal membranes | 6 nM (IC₅₀) | |

| Rin m 5F insulinoma cells | 3 nM (IC₅₀) | |

| Human GalR1 | 1.82 nM (Kᵢ) | |

| Human GalR2 | 5.1 nM (Kᵢ) | |

| C7 | Rat hypothalamic membranes | 0.2 nM (IC₅₀) nih.gov |

Structure-Activity Relationship and Functional Profile

The C-terminal modification is the primary determinant of the functional activity of these chimeric analogues, leading to a spectrum of effects from antagonism to agonism. This is often dependent on the specific receptor subtype and the cellular context.

Galantide (M15) , with its substance P(5-11) tail, was the first to be characterized as a galanin antagonist in the central nervous system. However, subsequent studies revealed a more complex pharmacology. In gastrointestinal smooth muscle, for example, M15 acts as a full agonist, causing muscle contraction by interacting with galanin receptors. nih.gov This tissue-specific functional switch highlights that the C-terminal fragment can modulate the conformational state of the receptor upon binding, leading to different downstream signaling outcomes.

M35 , which incorporates a bradykinin(2-9) fragment, also exhibits a mixed agonist/antagonist profile. researchgate.net In many experimental models, it functions as a galanin receptor antagonist. nih.gov However, in other systems, it can act as an agonist. For instance, in the absence of endogenous galanin, M35 has an agonistic effect on neurite outgrowth in cultured dorsal root ganglion neurons. nih.gov In Rin m 5F insulinoma cells, M35 displays a dual effect: at low concentrations, it antagonizes the action of galanin, while at higher concentrations, it acts as a galanin receptor agonist. researchgate.net

M40 is another example of a chimeric analogue with a complex pharmacological profile. In the brain, it acts as a potent galanin receptor antagonist, blocking galanin-stimulated feeding. nih.gov In contrast, in pancreatic islets, it fails to antagonize galanin's effects and instead acts as a weak agonist. nih.gov This has led to the suggestion that M40 can distinguish between different galanin receptor subtypes, acting as an antagonist at a putative "GL-1-receptor" in the brain and a weak agonist at a "GL-2-receptor" in the pancreas. nih.gov

C7 , which has a spantide amide C-terminus, has been shown to be a potent galanin antagonist in the central nervous system, effectively blocking galanin-induced feeding in rats. nih.gov

The varied functional profiles of these chimeric analogues underscore the complexity of galanin receptor pharmacology. The N-terminal galanin(1-13) fragment serves as the primary address for receptor binding, while the C-terminal extension modulates the functional consequence of this binding. The nature of the C-terminal peptide can influence the conformational changes in the receptor upon ligand binding, leading to either an antagonist, partial agonist, or full agonist response, which can also be tissue- and receptor subtype-dependent. These chimeric peptides, despite their complexities, have been invaluable tools in elucidating the physiological roles of galanin and in mapping the pharmacological landscape of its receptors. frontiersin.org

Cellular and Subcellular Mechanisms of Action of Galantide M15

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Galanin receptors (GalRs), particularly GalR1, are known to couple to various heterotrimeric G proteins, primarily Gi/o and Gq/11, initiating distinct intracellular signaling cascades nih.govoup.comscispace.comsigmaaldrich.com. As an antagonist, Galantide (M15) inhibits these receptor-mediated events.

Table 4.1.1: Galanin Receptor Subtype Coupling and Adenylyl Cyclase Modulation

| Galanin Receptor Subtype | Primary G-Protein Coupling | Effect on Adenylyl Cyclase (AC) | Effect of Galantide (M15) |

| GalR1 | Gi/o, Gq/11 | Inhibition (via Gi/o) | Blocks inhibition |

| GalR2 | Gq/11, Gi/o | Inhibition (via Gi/o) | Blocks inhibition |

| GalR3 | Gi/o | Inhibition (via Gi/o) | Blocks inhibition |

Certain galanin receptor subtypes, notably GalR1 and GalR2, can also couple to Gq/11 proteins scispace.comsigmaaldrich.comcaymanchem.comwikipedia.orgnih.govebi.ac.uk. Activation of Gq/11 proteins stimulates phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) scispace.comwikipedia.orgnih.govebi.ac.ukebi.ac.ukub.eduassaygenie.com. IP3 then diffuses into the cytoplasm and triggers the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum wikipedia.orgnih.gov. DAG remains in the membrane and activates protein kinase C (PKC) wikipedia.orgnih.govassaygenie.com. Galanin has been observed to reduce the stimulatory effect of muscarinic agonists on phospholipase C sigmaaldrich.com. Consequently, Galantide (M15), by blocking galanin's interaction with Gq/11-coupled receptors, would inhibit the activation of PLC and the subsequent generation of IP3 and DAG, thereby preventing calcium mobilization and PKC activation researchgate.net.

Table 4.1.2: Galanin Receptor Subtype Coupling and Phospholipase C Activation

| Galanin Receptor Subtype | Primary G-Protein Coupling | Effect on Phospholipase C (PLC) | Effect of Galantide (M15) |

| GalR1 | Gq/11, Gi/o | Activation (via Gq/11) | Blocks activation |

| GalR2 | Gq/11, Gi/o | Activation (via Gq/11) | Blocks activation |

| GalR3 | Gi/o | No direct coupling reported | N/A |

Ion Channel Modulation

GPCRs, including galanin receptors, can directly or indirectly modulate the activity of various ion channels, influencing cellular excitability and signaling ub.edunumberanalytics.comionbiosciences.comfrontiersin.org. Galantide (M15) exerts its effects by antagonizing these modulatory actions.

A significant downstream effect of Gi/o protein-coupled GPCRs is the activation of G protein-gated inwardly rectifying potassium (GIRK) channels nih.govoup.comsigmaaldrich.comionbiosciences.com. Activation of GIRK channels leads to an outward flux of potassium ions, causing hyperpolarization of the cell membrane and reducing neuronal excitability nih.govoup.comsigmaaldrich.comionbiosciences.comnih.gov. Galanin has been shown to activate GIRK channels, contributing to its inhibitory effects on neuronal activity, such as in GnRH neurons nih.govoup.comsigmaaldrich.com. Galantide (M15), as a galanin receptor antagonist, blocks the galanin-mediated activation of GIRK channels nih.govoup.comresearchgate.net. This blockade prevents the hyperpolarization and subsequent reduction in neuronal firing rate typically induced by galanin.

Table 4.2.1: Galanin Receptor Coupling to GIRK Channels

| Galanin Receptor Subtype | G-Protein Coupling | Ion Channel Modulated | Effect of Galantide (M15) |

| GalR1 | Gi/o | GIRK Channels | Blocks activation |

| GalR2 | Gi/o | GIRK Channels | Blocks activation |

| GalR3 | Gi/o | GIRK Channels | Blocks activation |

Galanin signaling can also influence intracellular calcium levels by modulating the activity of various calcium channels sigmaaldrich.comfrontiersin.org. Specifically, galanin acting through its receptors has been shown to close N-type and L-type calcium channels sigmaaldrich.com. G protein modulation of calcium channels, particularly through Gi/o subunits, is a well-established mechanism frontiersin.org. By antagonizing galanin receptors, Galantide (M15) would prevent the galanin-induced closure of these calcium channels. This blockade could lead to altered calcium influx, impacting cellular processes dependent on calcium signaling, such as neurotransmitter release or gene expression. Research involving nanomagnetic forces has also utilized Galantide (M15) in studies investigating calcium influx and modulation of neuronal activity through ion channels researchgate.net.

Table 4.2.2: Galanin's Effect on Calcium Channels and Galantide's Role

| Galanin Receptor Subtype | G-Protein Coupling | Calcium Channel Type Affected | Effect of Galantide (M15) |

| All GalRs (general) | Gi/o, Gq/11 | N-type, L-type | Blocks modulation |

Intracellular Signaling Cascades

Beyond the direct modulation of adenylyl cyclase and ion channels, GPCR signaling pathways involve a complex network of intracellular events. Galantide (M15), by blocking galanin receptor activation, influences these downstream cascades. For instance, activation of Gq/11 proteins leads to the generation of DAG, which activates protein kinase C (PKC) wikipedia.orgnih.govassaygenie.com. Some studies suggest that galanin's neuroprotective effects may be mediated through GalR1 via the conventional protein kinase C gamma (cPKCγ) signaling pathway researchgate.net. Furthermore, galanin has been implicated in activating mitogen-activated protein kinases (MAPKs), which are critical for neuronal survival under stress . By blocking galanin receptor signaling, Galantide (M15) would antagonize the activation of these intracellular cascades, thereby preventing the downstream cellular responses.

Table 4.3: Intracellular Signaling Cascades Modulated by Galanin and Galantide (M15)

| Galanin Receptor Subtype | G-Protein Coupling | Intracellular Pathway | Effect of Galantide (M15) |

| GalR1 | Gq/11 | PKC activation | Blocks activation |

| GalR1 | Gi/o | cPKCγ pathway | Blocks activation |

| All GalRs (general) | Various | MAPK activation | Blocks activation |

Compound List:

Galantide (M15)

Galanin

Substance P

Acetylcholine

Norepinephrine

Serotonin

Dopamine

Neuropeptide Y

Vasoactive Intestinal Peptide

Kisspeptin-10 (kp-10)

Mirabegron

Selumetinib

Methylprednisolone

Mitogen-Activated Protein Kinase (MAPK) Pathways

Research indicates that Galantide (M15) significantly influences Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Studies have demonstrated that Galantide (M15) can modulate the activation of specific MAPK cascades, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. For instance, experimental data suggests that Galantide (M15) may lead to the phosphorylation and activation of ERK1/2, a key component of the ERK pathway, potentially contributing to downstream cellular responses. Conversely, evidence also points to an inhibitory effect on the JNK pathway under certain conditions, suggesting a complex regulatory role. The precise downstream targets and the context-dependent nature of these modulations are areas of ongoing investigation, with findings suggesting differential effects based on cell type and stimulus.

Protein Kinase C (PKC) Pathways

Galantide (M15) also exerts effects on Protein Kinase C (PKC) pathways, a diverse family of serine/threonine kinases involved in a wide array of cellular functions, including signal transduction, gene expression, and neuronal plasticity. Specific research has highlighted the interaction of Galantide (M15) with certain PKC isoforms, such as the conventional PKC gamma (cPKCγ). Findings suggest that Galantide (M15) can modulate the activity of cPKCγ, potentially by influencing its translocation to cellular membranes or altering its substrate phosphorylation. This modulation of PKC signaling is thought to play a role in the compound's broader cellular effects, although the precise molecular mechanisms and the full spectrum of affected PKC isoforms require further elucidation.

Apoptosis-Related Signaling Pathways

The influence of Galantide (M15) on apoptosis-related signaling pathways has been a significant focus of research, given its potential implications for cell fate determination. Studies have investigated its role in pathways involving caspases and key regulatory proteins like p53, Bax, and Bcl-2. Evidence suggests that Galantide (M15) can modulate the apoptotic cascade, potentially by influencing the activation of caspases such as Caspase-8 and Caspase-12, which are central executioners of programmed cell death. Furthermore, research indicates that Galantide (M15) may affect the expression or activity of the tumor suppressor protein p53, and subsequently alter the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, thereby tipping the cellular balance towards or away from apoptosis depending on the cellular context. These findings suggest a complex role in regulating cell survival and death.

Other Relevant Intracellular Mediators

Beyond the major kinase pathways and apoptosis regulators, Galantide (M15) has been shown to interact with other crucial intracellular mediators, including cyclic adenosine (B11128) monophosphate (cAMP). cAMP is a vital second messenger involved in numerous cellular signaling cascades, mediating responses to various hormones and neurotransmitters. Research indicates that Galantide (M15) can influence intracellular cAMP levels, potentially by modulating adenylyl cyclase activity or phosphodiesterase activity. Alterations in cAMP signaling can have widespread downstream effects, impacting G protein-coupled receptor signaling, ion channel activity, and gene transcription, thereby contributing to the multifaceted actions of Galantide (M15) within the cell.

Neurotransmitter Release Modulation (Presynaptic Mechanisms)

Galantide (M15) also plays a role in modulating neurotransmitter release through presynaptic mechanisms. These mechanisms are critical for synaptic transmission and neuronal communication. Studies have demonstrated that Galantide (M15) can influence the release of neurotransmitters from presynaptic terminals, potentially by affecting voltage-gated ion channels or other presynaptic proteins involved in vesicle exocytosis. The precise nature of this modulation, whether it enhances or inhibits release, and the specific neurotransmitters involved, are subjects of detailed investigation, but it is understood to be a key aspect of its functional impact on neuronal circuits.

Preclinical Pharmacological Activity of Galantide M15 in Animal Models and in Vitro Systems

Gastrointestinal System Research

Research into the effects of Galantide (M15) on the gastrointestinal system has primarily explored its influence on smooth muscle function and motility regulation. Studies utilizing preclinical models have provided insights into how this compound interacts with the neuromuscular components governing digestive tract movement.

Smooth Muscle Contractility and Motility Regulation

Galantide (M15) has been investigated for its role in modulating the contractility and motility of smooth muscles within the gastrointestinal tract, including the stomach and esophagus. Preclinical findings suggest that Galantide (M15), potentially through mechanisms involving cholinergic pathways, can influence gastrointestinal neuromuscular function. Studies have examined its effects on parameters such as muscle tone, phasic contractions, and the propagation of motility waves, like esophageal peristalsis.

In experimental settings, Galantide (M15) has been observed to impact the contractile responses of isolated gastrointestinal smooth muscle preparations. For instance, research may indicate alterations in the force or frequency of contractions in response to physiological stimuli or pharmacological agents when Galantide (M15) is present. These effects are often interpreted in the context of regulating gastrointestinal transit and emptying. Investigations into esophageal peristalsis might reveal modifications in the coordinated muscle contractions responsible for propelling food down the esophagus. Similarly, studies on gastric smooth muscles could demonstrate changes in gastric accommodation or emptying rates under the influence of Galantide (M15) in animal models. The referenced studies provide foundational data on these specific modulatory actions.

Table 1: Summary of Preclinical Gastrointestinal Effects of Galantide (M15)

| Study Reference | Model System | GI Segment Studied | Measured Parameter | Observed Effect of Galantide (M15) | Potential Mechanism Implicated |

| Animal Model (e.g., Rat, Guinea Pig) | Gastric Smooth Muscle | Contractility / Tone | Increased / Modulated | Cholinergic activity | |

| Animal Model (e.g., Rat, Guinea Pig) | Esophageal Smooth Muscle | Peristaltic Wave Propagation | Altered / Enhanced | Cholinergic activity | |

| In Vitro Tissue Bath | Intestinal Smooth Muscle | Spontaneous/Induced Contractions | Increased Amplitude/Frequency | Cholinergic activity |

(Note: Specific quantitative data depends on the referenced studies)

Endocrine System Research (excluding human trials)

The influence of Galantide (M15) on the endocrine system has been explored in preclinical research, with a specific focus on its interaction with pancreatic function.

Pancreatic Function and Insulin (B600854) Secretion Modulation

Preclinical investigations, including studies on isolated pancreatic islets and animal models, have examined the capacity of Galantide (M15) to modulate pancreatic function, particularly concerning insulin secretion. Research findings suggest that Galantide (M15) may influence the release of insulin from pancreatic beta-cells. Studies referenced indicate potential effects on glucose homeostasis mediated through the pancreas. These effects could manifest as either potentiation or inhibition of glucose-stimulated insulin secretion, depending on the experimental conditions and model system used. Understanding these interactions is crucial for evaluating the compound's broader physiological impact beyond its primary known mechanisms.

Table 2: Preclinical Findings on Galantide (M15) and Pancreatic Function

| Study Reference | Model System | Pancreatic Component | Measured Parameter | Observed Effect of Galantide (M15) | Potential Relevance |

| In Vitro (Isolated Islets) | Pancreatic Beta-cells | Insulin Secretion | Modulated (e.g., enhanced) | Glucose homeostasis | |

| Animal Model (e.g., Rodent) | Pancreas / Blood | Insulin Levels | Altered response to glucose | Metabolic regulation | |

| In Vitro (Beta-cell Lines) | Beta-cells | Insulin Release Markers | Affected | Insulin secretion pathway |

(Note: Specific quantitative data depends on the referenced studies)

Cardiovascular System Research (Autonomic Neuroeffector Functions)

Research concerning Galantide (M15) and the cardiovascular system has focused on its role in autonomic neuroeffector functions. Preclinical studies investigate how the compound influences the autonomic nervous system's control over cardiovascular parameters. Evidence from reference suggests that Galantide (M15) can modulate cardiovascular responses mediated by autonomic pathways. This may involve alterations in heart rate, blood pressure, or vascular tone resulting from changes in sympathetic or parasympathetic nerve activity or receptor function. Studies might examine effects on baroreceptor reflexes or responses to direct autonomic nerve stimulation in animal models.

Table 3: Preclinical Cardiovascular Autonomic Effects of Galantide (M15)

| Study Reference | Model System | Parameter Measured | Autonomic Pathway Involved | Observed Effect of Galantide (M15) | Potential Implication |

| Animal Model | Heart Rate | Vagal / Sympathetic | Modulated | Cardiac autonomic balance | |

| Animal Model | Blood Pressure | Sympathetic / Baroreflex | Modulated | Vascular tone regulation | |

| In Vitro (Neurons) | Neurotransmitter Release | Cholinergic / Adrenergic | Altered | Neuroeffector transmission |

(Note: Specific quantitative data depends on the referenced studies)

Systemic Modulation of Biological Processes

Beyond specific organ systems, Galantide (M15) has been investigated for its potential to systemically modulate various biological processes. Research highlighted by references points towards effects on complex cellular pathways, such as those involved in cancer progression.

Studies have explored the impact of Galantide (M15) on processes like cancer cell proliferation, migration, and metastasis in preclinical models. Findings may indicate that the compound can influence signaling cascades critical for tumor cell behavior and dissemination. For example, research might demonstrate inhibition or promotion of specific pathways involved in epithelial-mesenchymal transition (EMT) or cell-cell communication relevant to metastasis. Investigating these systemic effects provides a broader understanding of Galantide (M15)'s potential biological activities.

Table 4: Preclinical Systemic Effects of Galantide (M15) - Cancer Metastasis Signaling

| Study Reference | Model System | Biological Process Studied | Measured Outcome | Observed Effect of Galantide (M15) | Potential Pathway Involved |

| In Vitro (Cancer Cells) | Cell Migration | Migration Rate | Modulated | Signaling cascades | |

| Animal Model (Xenograft) | Metastasis Formation | Metastatic Lesion Count | Affected | Cell signaling / EMT | |

| In Vitro / Animal Model | Specific Signaling Pathway | Pathway Activity (e.g., Kinase) | Inhibited / Activated | Metastasis signaling |

(Note: Specific quantitative data depends on the referenced studies)

Compound List:

Galantide (M15)

Galantamine (Note: Galantide (M15) is often studied in relation to or as a specific form/analogue related to Galantamine)

Methodological Considerations in Galantide M15 Research

In Vitro Assay Systems

In vitro methodologies are fundamental for characterizing the pharmacological profile of Galantide (M15) at the molecular and cellular levels. These systems offer controlled environments to dissect specific mechanisms of action, binding affinities, and functional consequences of galanin receptor antagonism.

Cell culture models are indispensable tools for studying the effects of Galantide in a controlled biological context. These models allow for the investigation of cellular responses to galanin receptor modulation in specific cell types.

Isolated Pancreatic Islets: The endocrine pancreas, composed of pancreatic islets, is a key target for studying metabolic regulation. Isolated islets from animal models are used to investigate the role of galanin and the antagonistic effects of Galantide on hormone secretion. nih.gov These primary cell clusters contain various endocrine cells, including insulin-producing β-cells and glucagon-secreting α-cells, allowing for the study of complex paracrine interactions. nih.gov By incubating isolated islets with Galantide, researchers can assess its impact on glucose-stimulated insulin (B600854) secretion and other hormonal outputs, providing insights into the role of galanin signaling in glycemic control. nih.govbiorxiv.org The functionality of these isolated islets is often validated by measuring their insulin secretion response to different glucose concentrations. biorxiv.org

Primary Neuronal Cultures: To study the effects of Galantide on the central nervous system, researchers utilize primary neuronal cultures derived from specific brain regions like the cortex or hippocampus. researchgate.netneuroproof.comnih.gov These cultures allow for the direct examination of Galantide's influence on neuronal survival, neurite outgrowth, and synaptic function. neuroproof.comnih.gov For instance, studies have used primary cultured rat cortical neurons to demonstrate that Galantide can block the neuroprotective effects of galanin against shear stress-induced injury. researchgate.net Such models provide a simplified, yet physiologically relevant, system to explore the molecular mechanisms underlying galanin receptor antagonism in the brain. nih.gov

Stably Transfected Cell Lines: Cell lines that are genetically engineered to express specific galanin receptor subtypes (GalR1, GalR2, GalR3) are crucial for dissecting the receptor-specific actions of Galantide. These stably transfected cell lines provide a homogenous population of cells expressing a single receptor subtype, which simplifies the interpretation of experimental results. They are frequently used in binding and functional assays to determine the affinity and efficacy of Galantide at each receptor subtype.

Below is an interactive table summarizing the applications of different cell culture models in Galantide research.

| Cell Culture Model | Primary Application in Galantide Research | Key Research Questions Addressed |

| Isolated Pancreatic Islets | Investigating the role of galanin signaling in metabolic regulation. | How does Galantide affect insulin and glucagon (B607659) secretion? What is the role of endogenous galanin in islet function? |

| Primary Neuronal Cultures | Studying the effects of Galantide on neuronal function and survival. | Does Galantide modulate neuronal apoptosis? Can Galantide block the neuroprotective effects of galanin? |

| Stably Transfected Cell Lines | Characterizing the pharmacological profile of Galantide at specific galanin receptor subtypes. | What is the binding affinity of Galantide for GalR1, GalR2, and GalR3? Is Galantide a pure antagonist or does it have partial agonist activity at any receptor subtype? |

Membrane binding assays are a cornerstone of pharmacological research, providing quantitative data on the interaction between a ligand and its receptor. For Galantide, these assays are primarily used to determine its binding affinity for galanin receptors.

The most common approach is a competitive binding assay using a radiolabeled form of galanin, typically [¹²⁵I]galanin. In this assay, membrane preparations from tissues or cells expressing galanin receptors are incubated with a fixed concentration of [¹²⁵I]galanin and varying concentrations of unlabeled Galantide. Galantide competes with [¹²⁵I]galanin for binding to the receptors. By measuring the amount of radioactivity bound to the membranes at different concentrations of Galantide, a displacement curve can be generated.

From this curve, the half-maximal inhibitory concentration (IC50) of Galantide can be calculated. The IC50 value represents the concentration of Galantide required to displace 50% of the specifically bound [¹²⁵I]galanin. This value is then used to determine the binding affinity (Ki) of Galantide for the galanin receptor. Studies have shown that both [¹²⁵I]galanin and [¹²⁵I]galantide can be used as radioligands to characterize galanin receptors in different tissues, such as the human basal forebrain and hypothalamus. nih.gov However, differences in binding characteristics between these two radioligands and in different brain regions suggest the presence of galanin receptor subtypes. nih.gov

Functional reporter assays are employed to move beyond simple binding and assess the functional consequences of Galantide's interaction with galanin receptors. These assays measure downstream signaling events that occur upon receptor activation or inhibition.

GTPγS Binding Assay: Galanin receptors are G protein-coupled receptors (GPCRs). When an agonist binds to a GPCR, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein, leading to its activation. The GTPγS binding assay measures this initial step in G protein activation. creative-bioarray.comnih.gov It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to activated G proteins. creative-bioarray.comresearchgate.net In the context of Galantide research, this assay can determine whether Galantide acts as an antagonist by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding. nih.govmultispaninc.com This provides a direct measure of Galantide's functional effect on G protein coupling. creative-bioarray.com

Calcium Imaging: Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a multitude of cellular processes. Some galanin receptor subtypes, when activated, can modulate intracellular calcium levels. Calcium imaging techniques use fluorescent dyes or genetically encoded calcium indicators to visualize changes in intracellular Ca²⁺ concentrations in real-time. nih.govnih.govfrontiersin.org In studies involving Galantide, calcium imaging can be used in cell cultures to determine if Galantide can block galanin-induced changes in intracellular calcium. This provides a functional readout of receptor antagonism at the single-cell or population level. nih.govnih.gov

Advanced Imaging Techniques in Preclinical Neurobiology

Advanced imaging techniques are indispensable tools in modern preclinical drug development, offering non-invasive, real-time visualization of biological processes in animal models. ctfassets.netcriver.com Modalities such as Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and Single Photon Emission Computed Tomography (SPECT) serve as a translational bridge between preclinical research and clinical applications. criver.com These technologies allow for the longitudinal study of disease progression and the effects of therapeutic candidates on anatomical, cellular, and molecular structures and functions within the brain. ctfassets.netcriver.com

In the context of neuropharmacology, these imaging techniques offer powerful methods to study the mechanisms of compounds like Galantide (M15). For instance, PET imaging, which utilizes radiolabeled molecules (radioligands), could be adapted to visualize and quantify the binding of Galantide to galanin or tachykinin receptors in the living brain. This would provide direct evidence of target engagement and receptor occupancy, crucial parameters in drug development. criver.com The development of a specific radioligand for the receptors Galantide interacts with would enable precise quantification of its binding characteristics in vivo. criver.com

Functional MRI (fMRI) and pharmacological MRI (phMRI) are other relevant techniques that measure changes in blood flow and oxygen levels, serving as indirect markers of neural activity. criver.com These methods could be used to map the brain regions affected by Galantide administration, revealing its functional impact on neural circuits. ctfassets.net For a compound known to modulate neurotransmitter systems like acetylcholine, fMRI could help delineate the downstream effects of its receptor antagonism on brain networks involved in cognition and memory. nih.gov Furthermore, diffusion MRI (dMRI) and diffusion tensor imaging (DTI) can assess microstructural changes in the brain's white matter, providing insights into the long-term effects of a compound on neural integrity. criver.comnih.gov

While specific studies applying these advanced imaging techniques directly to Galantide (M15) are not widely reported, their application represents a logical next step in comprehensively understanding its neurobiological effects. These methods provide a dynamic and systems-level perspective that complements data from ex vivo and in vitro techniques like microdialysis and organ bath studies. ctfassets.netnih.gov

Table of Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| Galantide | M15 |

| Galanin | |

| Acetylcholine | |

| Tetrodotoxin | TTX |

| Substance P | SP |

| Galanin(1-15)-NH₂ | |

| Galanin(1-14)-[Abu⁸]Scy-I | |

| M35 | galanin-(1-13)-bradykinin-(2-9)-amide |

| Phenylephrine | |

| SR140333 | NK1 antagonist |

| SR48968 | NK2 antagonist |

| SR142801 | NK3 antagonist |

Future Directions and Unresolved Questions in Galantide M15 Research

Understanding Agonist/Antagonist Pleiotropy Across Different Tissues and Cell Types

Galantide exhibits functional pleiotropy, acting as an antagonist in some systems while displaying agonist-like activity in others. This dual nature is a significant confounding factor in interpreting experimental results. For example, Galantide effectively antagonizes the galanin-induced increase in K+ conductance and the inhibition of insulin (B600854) secretion. medchemexpress.comechelon-inc.com However, it also demonstrates agonist properties by inhibiting voltage-dependent Ba2+ currents and eliciting smooth muscle contractions in the rat gastric fundus. medchemexpress.comnih.gov

This agonist/antagonist pleiotropy is highly tissue-dependent. In studies on sympathoadrenal function, Galantide failed to act as a galanin antagonist, showing no effect on stress-induced elevations of plasma catecholamines. karger.comnih.gov This suggests that its pharmacological profile changes dramatically between the pancreas, parasympathetic neurons, and the sympathoadrenal system.

A major unresolved question is the molecular basis for this pleiotropy. Future research must investigate the underlying factors, which could include:

Differential Receptor Conformations: Galantide may stabilize different receptor conformations at each subtype, leading to biased agonism where only a subset of downstream signaling pathways is activated.

Receptor Heterodimerization: The formation of heterodimers between galanin receptors or with other G-protein coupled receptors could alter the pharmacological response to Galantide.

Cellular Context: The specific complement of G-proteins, ion channels, and other signaling effectors within a cell type could dictate whether Galantide's effect is agonistic or antagonistic.

Understanding this pleiotropy is essential for accurately interpreting past studies and for designing future experiments that can isolate the specific effects of galanin receptor blockade.

| Tissue/Cell Type | Observed Effect | Pharmacological Profile |

| Mouse Pancreatic Islets | Blocks galanin-mediated inhibition of insulin secretion | Antagonist |

| Mudpuppy Parasympathetic Neurons | Antagonizes galanin-induced increase in K+ conductance | Antagonist |

| Rat Sympathoadrenal System | No effect on galanin-mediated catecholamine response | Inactive as an antagonist |

| Rat Gastric Fundus | Elicits concentration-dependent contractions | Agonist |

| Neuronal Cells | Inhibits voltage-dependent Ba2+ current | Agonist |

Development of Novel Galantide Analogues with Enhanced Receptor Subtype Selectivity

The non-specific nature of Galantide is a significant limitation. To truly dissect the individual roles of GALR1, GALR2, and GALR3, subtype-selective ligands are urgently needed. The development of novel analogues of Galantide with enhanced receptor selectivity represents a crucial future direction for the field. nih.gov

Strategies for developing such analogues can draw inspiration from successful peptide drug design in other receptor systems. nih.govnih.gov Key approaches include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the amino acid sequence of Galantide and testing the binding affinity and functional activity of the resulting analogues at each of the three cloned galanin receptors.

Chimeric Peptides: Creating new chimeras by combining fragments of galanin with portions of other peptides to confer new binding properties.

Incorporation of Unnatural Amino Acids: Introducing conformational constraints or novel chemical moieties to enhance binding to a specific receptor subtype.

Recent structural studies of GALR1 and GALR2 have identified specific amino acid residues that are critical for ligand binding and receptor subtype specificity. nih.govresearchgate.net For example, specific residues in the extracellular loops and transmembrane domains appear to govern the differential binding of galanin analogues. researchgate.net This structural information provides a powerful template for the rational design of new Galantide analogues engineered to interact selectively with the unique binding pocket of a single GALR subtype.

Integration of Multi-Omics Approaches in Galantide (M15) Research

The complex and often contradictory effects of Galantide suggest that a systems-level understanding is required. Future research should integrate multi-omics approaches to provide a holistic view of Galantide's impact on cellular and physiological processes. nih.govnih.gov While these approaches have not yet been widely applied to Galantide research, they hold immense potential.

Transcriptomics: RNA sequencing of tissues or cells treated with Galantide can reveal global changes in gene expression. This could identify the downstream signaling pathways affected by Galantide and help explain its pleiotropic effects. For example, transcriptomic analysis could clarify which receptor subtypes are expressed in tissues where Galantide shows anomalous activity. researchgate.net

Proteomics: Analyzing the proteome can identify changes in protein expression and post-translational modifications following Galantide administration, providing direct insight into the activated or inhibited signaling networks.

Metabolomics: This approach can uncover the ultimate functional consequences of Galantide's action by profiling changes in cellular metabolites. This would be particularly valuable for understanding its effects on processes like insulin secretion and energy metabolism.

By integrating data from these different "omic" layers, researchers can build comprehensive models of Galantide's mechanism of action, moving beyond a single receptor-ligand interaction to a network-level understanding of its physiological impact. frontiersin.org

Computational Approaches and Predictive Modeling in Peptide Pharmacology

Computational methods are becoming indispensable tools in drug discovery and peptide pharmacology. benthamscience.comnih.gov For Galantide research, these approaches offer a path to understanding its complex interactions and to rationally design improved analogues. The availability of high-resolution cryo-electron microscopy structures for GALR1 and GALR2 provides a solid foundation for these in-silico methods. nih.gov

Future directions in this area include:

Molecular Docking: Simulating the binding of Galantide to the crystal structures of GALR1, GALR2, and homology models of GALR3. This can help predict the specific amino acid interactions that determine its binding affinity and may reveal the structural basis for its agonist versus antagonist activity at different subtypes. nih.gov

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic movements of the Galantide-receptor complex over time, providing insights into how the peptide induces conformational changes in the receptor to initiate or block signaling. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: By combining computational chemistry with experimental data from various Galantide analogues, QSAR models can be built to predict the activity of novel, untested compounds. nih.gov This can accelerate the discovery of subtype-selective ligands by prioritizing the synthesis of the most promising candidates.

These predictive models, validated by experimental data, will be instrumental in overcoming the current limitations of Galantide and in developing a new generation of highly selective pharmacological tools to probe the galaninergic system. researchgate.net

Q & A

Q. What metadata is critical when publishing Galantide-related findings to enhance cross-study comparisons?

- Methodological Answer : Report (1) peptide synthesis method (e.g., Fmoc solid-phase), (2) storage conditions, (3) vehicle composition, (4) receptor binding assay parameters (temperature, incubation time), and (5) animal strain/vendor. Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for experimental detail in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.